REACTION_CXSMILES
|
C(O[C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:23])[C:15]2[CH:20]=[CH:19][C:18]([CH:21]=O)=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(C1C=C[C:30]([CH:31]=[O:32])=CC=1)(O)=O.C(OC([N:42]1CCN[CH2:44][CH2:43]1)=O)(C)(C)C.[CH:48]1C=CC2N(O)N=NC=2[CH:53]=1>C(Cl)Cl.CN(C1C=CN=CC=1)C.C(Cl)CCl>[CH:6]1([N:8]2[CH2:9][CH2:10][N:11]([C:14]([C:15]3[CH:16]=[CH:17][C:18]([CH2:21][N:42]4[CH2:30][CH2:31][O:32][CH2:44][CH2:43]4)=[CH:19][CH:20]=3)=[O:23])[CH2:12][CH2:13]2)[CH2:53][CH2:48]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC=C(C=C1)C=O)=O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
3.86 g
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 1 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1CCN(CC1)C(=O)C1=CC=C(C=C1)CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.11 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |